molecular formula C15H15N5O2 B2507883 2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2198128-92-4

2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2507883
CAS No.: 2198128-92-4
M. Wt: 297.318
InChI Key: WKHBDGYCGCWBRE-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds containing the 1H-1,2,4-triazole moiety, similar to the triazolyl group in the compound of interest, have been synthesized and evaluated for their antibacterial and plant growth regulatory activities. These compounds exhibit antifungal and plant growth regulatory activities, suggesting potential agricultural applications for structurally related compounds (Jian‐Bing Liu et al., 2007).

Structural Analysis

The structural analysis of compounds containing triazolyl groups provides insights into their molecular conformations. For example, studies on molecules like 1-{5-Methyl-1-[8-(trifluoro­meth­yl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone have contributed to understanding the dihedral angles and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (A. Thiruvalluvar et al., 2007).

Antiviral Activity

The antiviral activities of compounds featuring pyrazolo and triazolyl functionalities indicate the potential of similar compounds in medicinal chemistry. Research has been conducted on derivatives of 1H-Pyrazolo and triazolyl for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating the pharmaceutical relevance of such structures (F. Attaby et al., 2006).

Microwave-Mediated Synthesis

Efficient synthetic routes have been developed for benzothiazole- and benzimidazole-based heterocycles, employing microwave-mediated techniques. These methodologies facilitate the rapid synthesis of complex molecules containing triazolyl and related heterocycles, underscoring the importance of such compounds in organic synthesis and drug development (Ahmed F Darweesh et al., 2016).

Cycloadditions and Heterocyclic Synthesis

The reactivity of chromones with azomethine ylides in cycloaddition reactions has been explored to produce heterocyclic compounds, such as pyrrolidines and dipyrrolidines. These studies highlight the versatility of triazolyl-containing compounds in synthesizing complex heterocyclic structures, potentially useful in developing new materials or biologically active molecules (V. Sosnovskikh et al., 2014).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-15(9-13-12-3-1-2-4-14(12)22-17-13)19-7-5-11(10-19)20-8-6-16-18-20/h1-4,6,8,11H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHBDGYCGCWBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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